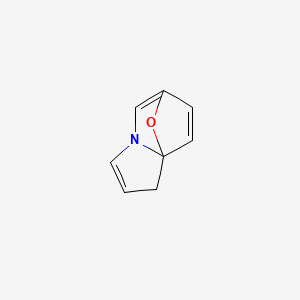

1H-6,8a-Epoxyindolizine

Description

1H-6,8a-Epoxyindolizine (CAS: 104779-15-9) is a bicyclic heterocyclic compound characterized by an oxygen bridge (epoxy group) at positions 6 and 8a of the indolizine scaffold. Its molecular formula is C₁₅H₁₉NO, with a methoxyphenyl substituent at position 8 . The structure comprises a fused bicyclic system with partial saturation, as evidenced by its hexahydro indolizine core.

Properties

CAS No. |

149344-00-3 |

|---|---|

Molecular Formula |

C8H7NO |

Molecular Weight |

133.15 |

InChI |

InChI=1S/C8H7NO/c1-3-8-4-2-7(10-8)6-9(8)5-1/h1-2,4-6H,3H2 |

InChI Key |

IOHXZIPYKOKZFD-UHFFFAOYSA-N |

SMILES |

C1C=CN2C13C=CC(=C2)O3 |

Synonyms |

1H-6,8a-Epoxyindolizine(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Pyrazole-Fused Indenones

Compounds 3–6 from are pyrazole-fused polycyclic systems with acetate ester and thiazole substituents. These differ from 1H-6,8a-Epoxyindolizine in their larger fused-ring systems (e.g., naphthoindenopyrazole cores) and functional groups (e.g., amino, thioamide, and arylthiazole). Key distinctions include:

- Molecular Complexity : Compound 6 (C₃₃H₃₄N₂O₂S) has a higher molecular weight (MW: 522.7 g/mol) compared to 1H-6,8a-Epoxyindolizine (MW: 229.3 g/mol) .

- Functional Groups : The acetate ester (C=O IR ~1700 cm⁻¹) in compounds 3–6 contrasts with the epoxy ether (C–O–C IR ~1050 cm⁻¹) in the target compound .

Epoxy-Containing Heterocycles: Neocurcumenol

Neocurcumenol (2, C₁₅H₂₂O₂), a sesquiterpene with an epoxy group, shares a similar carbon skeleton but differs in saturation and functionalization:

- Functional Groups: Neocurcumenol contains hydroxyl (IR: 3379 cm⁻¹) and olefin (IR: 1694 cm⁻¹) groups, absent in 1H-6,8a-Epoxyindolizine.

- NMR Profile: The absence of olefin protons in Neocurcumenol’s ¹H-NMR suggests full saturation of its bicyclic system, unlike the partially unsaturated indolizine core of the target compound .

Indole-Triazole Hybrids

Compound 7a (C₁₉H₂₂N₄O₂) from is an indole-triazole hybrid with a methoxy group. While structurally distinct, its synthesis highlights methodologies (e.g., CuI-catalyzed click chemistry) that could be adapted for functionalizing 1H-6,8a-Epoxyindolizine. Key differences include:

- Heterocyclic Core : The triazole-indole system in 7a lacks the oxygen bridge critical to the epoxyindolizine scaffold.

- Spectral Data : The methoxy group in both compounds produces similar ¹H-NMR signals (δ ~3.8 ppm), but 7a ’s triazole moiety introduces distinct ¹³C-NMR shifts (e.g., δ 125–150 ppm for triazole carbons) .

Data Tables

Table 1: Molecular and Functional Group Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| 1H-6,8a-Epoxyindolizine | C₁₅H₁₉NO | 229.3 | Epoxy, Methoxyphenyl |

| Neocurcumenol (2) | C₁₅H₂₂O₂ | 234.3 | Hydroxyl, Olefin, Ether |

| Compound 7a | C₁₉H₂₂N₄O₂ | 338.4 | Methoxy, Triazole, Indole |

| Compound 6 | C₃₃H₃₄N₂O₂S | 522.7 | Acetate ester, Thiazole |

Table 2: Spectral Data Comparison

Research Findings

- Synthetic Flexibility : Pyrazole-fused compounds () and indole-triazole hybrids () demonstrate the utility of reflux and Cu-catalyzed methods, which could be applied to modify the epoxyindolizine core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.